Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It is related to the compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine1, which has a molecular formula of C6H2Br3N31. The average mass is 355.812 Da and the monoisotopic mass is 352.779877 Da1.
Synthesis Analysis
The synthesis of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is not well-documented in the literature. However, imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development2. The review article by Goel et al. provides a comprehensive overview of the progress made in synthetic methods for imidazo[1,2-a]pyrazines2.Molecular Structure Analysis
The molecular structure of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is not readily available. However, the related compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine has a molecular formula of C6H2Br3N31. It consists of 12 atoms and 13 bonds1.Chemical Reactions Analysis
The chemical reactions involving Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development2. This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, the related compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine has an average mass of 355.812 Da and a monoisotopic mass of 352.779877 Da1.Safety And Hazards
The safety and hazards associated with Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, related compounds such as Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate have safety information available4. It is recommended to handle this compound with care, as it may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation4.
Future Directions
The future directions for research on Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate are not well-documented in the literature. However, the review article by Goel et al. suggests that the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases2. This indicates potential future directions for research on Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate.
properties
IUPAC Name |
ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMQKBLOZHEDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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